N-(cyanomethyl)-N-ethyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzamide
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Overview
Description
N-(cyanomethyl)-N-ethyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-ethyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzamide can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under solvent-free conditions at elevated temperatures . Another method includes the use of alkyl cyanoacetates with different reaction conditions to yield the desired cyanoacetamide derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-ethyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-(cyanomethyl)-N-ethyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-ethyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing different biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and benzamide derivatives. These compounds share some structural similarities but differ in their specific functional groups and properties .
Uniqueness
N-(cyanomethyl)-N-ethyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(cyanomethyl)-N-ethyl-2-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-4-19(10-9-17)16(21)13-7-5-6-8-14(13)22-11-15(20)18-12(2)3/h5-8,12H,4,10-11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSPCXKGRIXLCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1=CC=CC=C1SCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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